7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine is a complex organic compound with the molecular formula C14H20N2S. It is characterized by a bicyclic structure that includes a sulfur atom and an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkylating agents . The reaction conditions often include the use of catalytic hydrogenation over Raney nickel to yield the desired amine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Raney nickel, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antiarrhythmic properties.
Medicine: Explored for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as antiarrhythmic activity, by stabilizing cardiac ion channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
- 3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one
Uniqueness
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine is unique due to the presence of a sulfur atom in its bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C14H20N2S |
---|---|
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C14H20N2S/c15-14-12-7-16(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 |
InChI-Schlüssel |
VEMAEWHPXFLYLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CSCC(C2N)CN1CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.